
Adenosine amine congener
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アデノシンアミン類縁体は、A1 アデノシン受容体の選択的アゴニストです。 この化合物は、神経保護作用と騒音やシスプラチン誘発性蝸牛損傷を改善する能力で知られています 。アデノシンアミン類縁体は、神経学や腫瘍学を含む様々な分野における潜在的な治療用途のために、広範囲にわたって研究されてきました。
準備方法
合成経路と反応条件
アデノシンアミン類縁体の合成は、アデノシンから始まり、複数の段階を伴います。重要な段階には、ヒドロキシル基の保護、選択的アミノ化、脱保護があります。反応条件は通常、tert-ブチルジメチルシリル (TBDMS) などの保護基と、アミノ化段階におけるアンモニアやアミンなどの試薬の使用を伴います。 最終的な脱保護段階は、通常、酸性条件下で行われ、目的の生成物を得ます 。
工業的生産方法
アデノシンアミン類縁体の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収率と純度を最大化するように反応条件を最適化することを伴います。 高性能液体クロマトグラフィー (HPLC) などの技術を使用して、最終製品の品質を確保します 。
化学反応の分析
反応の種類
アデノシンアミン類縁体は、次のような様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。
還元: 化合物の官能基を修飾するために、還元反応を実行することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は酸化誘導体を生成する可能性がありますが、置換反応は様々な置換アナログを生成する可能性があります 。
科学研究における用途
アデノシンアミン類縁体は、科学研究において幅広い用途があります。
科学的研究の応用
Pharmacokinetics
The pharmacokinetic profile of ADAC has been studied extensively. Following systemic administration in rat models, ADAC is detectable in cochlear perilymph within minutes and remains above its minimal effective concentration for at least two hours. Notably, exposure to noise alters the pharmacokinetic pattern, suggesting changes in the blood-labyrinth barrier permeability and cochlear blood flow .
Cochlear Injury and Hearing Loss
ADAC has shown promising results in treating noise-induced cochlear injury and cisplatin-induced ototoxicity:
- Noise-Induced Hearing Loss : In Wistar rats exposed to high-intensity noise, ADAC administration (25-300 μg/kg) significantly improved hearing thresholds and increased sensory hair cell survival. The optimal treatment window was identified within the first 24 hours post-exposure .
Dosage (μg/kg) | Hearing Threshold Improvement (dB) |
---|---|
25 | 10 |
50 | 15 |
100 | 21 |
200 | 18 |
300 | 20 |
- Cisplatin Ototoxicity : In studies involving cisplatin administration, ADAC reduced high-frequency hearing loss and improved outer hair cell survival. The protective effects were evident when ADAC was administered concurrently with cisplatin treatment .
Neuroprotection in Neurodegenerative Diseases
ADAC's neuroprotective properties extend to models of neurodegenerative diseases such as Huntington's disease:
- Huntington's Disease Models : In Lewis rats subjected to mitochondrial inhibition via 3-nitropropionic acid, acute treatment with ADAC resulted in a significant reduction in striatal lesion size (−40%) and ongoing degeneration (−30%). Electrophysiological assessments indicated a substantial decrease in excitatory postsynaptic potentials, suggesting a presynaptic mechanism of action .
Case Studies
Several studies have documented the efficacy of ADAC across different experimental settings:
- Study on Cochlear Protection : A study demonstrated that ADAC effectively protects against both noise-induced and cisplatin-induced cochlear injuries, with significant improvements observed in auditory brainstem response thresholds post-treatment .
- Neuroprotection Against Ischemia : Research indicated that low concentrations of ADAC could protect hippocampal neurons from ischemic damage, highlighting its potential for broader neuroprotective applications beyond auditory systems .
作用機序
アデノシンアミン類縁体は、主にA1 アデノシン受容体を介してその効果を発揮します。この受容体に結合することで、グルタミン酸の放出を阻害し、蝸牛組織における酸化ストレスを軽減します。この作用は、感覚毛細胞を保護し、アポトーシスを防止するのに役立ちます。 この化合物は、電位依存性カルシウムチャネルも阻害し、神経保護作用にさらに貢献しています 。
類似の化合物との比較
類似の化合物
アデノシン: 細胞エネルギーの転移とシグナル伝達における役割で知られる、アデノシンアミン類縁体の母体化合物。
N6-シクロペンチルアデノシン: 同様の神経保護作用を持つ、別のA1 アデノシン受容体の選択的アゴニスト。
N6-(2-フェニルイソプロピル)アデノシン: 様々な薬理学的研究で使用される強力なA1 受容体アゴニスト.
独自性
アデノシンアミン類縁体は、A1 アデノシン受容体に対する高い選択性と強力な神経保護効果で際立っています。 蝸牛損傷を改善し、酸化ストレスを軽減する能力は、科学研究において独自で貴重な化合物となっています 。
類似化合物との比較
Similar Compounds
Adenosine: The parent compound of adenosine amine congener, known for its role in cellular energy transfer and signaling.
N6-Cyclopentyladenosine: Another selective A1 adenosine receptor agonist with similar neuroprotective properties.
N6-(2-Phenylisopropyl)adenosine: A potent A1 receptor agonist used in various pharmacological studies.
Uniqueness
Adenosine amine congener stands out due to its high selectivity for the A1 adenosine receptor and its potent neuroprotective effects. Its ability to ameliorate cochlear injury and reduce oxidative stress makes it a unique and valuable compound in scientific research .
生物活性
Adenosine amine congener (ADAC) is a selective A1 adenosine receptor agonist that has garnered attention for its diverse biological activities, particularly in the context of neuroprotection and otoprotection. This article explores the mechanisms, effects, and potential therapeutic applications of ADAC, supported by research findings, data tables, and case studies.
ADAC functions primarily through its action on the A1 adenosine receptors, which are widely distributed in the central nervous system and play a critical role in modulating neuronal excitability and neurotransmitter release. The activation of A1 receptors generally leads to:
- Inhibition of Adenylate Cyclase : This reduces cyclic AMP levels, thereby influencing various downstream signaling pathways.
- Neuroprotection : ADAC has been shown to protect neurons from ischemic damage by decreasing excitotoxicity and enhancing cellular survival mechanisms.
1. Neuroprotective Effects
ADAC has demonstrated significant neuroprotective properties in various models of neuronal injury:
- Cerebral Ischemia : Low concentrations of ADAC effectively protect hippocampal neurons against ischemic damage. Studies indicate that both acute and chronic treatments with ADAC can significantly reduce neuronal loss in models of cerebral ischemia .
- Huntington's Disease Models : In Lewis rats subjected to neurotoxic agents like 3-nitropropionic acid (3NP), ADAC treatment resulted in reduced striatal lesions and improved behavioral outcomes .
2. Otoprotective Effects
ADAC's potential as an otoprotective agent has been explored in the context of noise-induced hearing loss and cisplatin-induced ototoxicity:
- Noise-Induced Hearing Loss : Systemic administration of ADAC has been shown to mitigate oxidative stress in cochlear tissues, leading to protection of sensory hair cells . In experimental models, ADAC reduced auditory brainstem response (ABR) threshold shifts when administered during exposure to damaging stimuli.
- Cisplatin Ototoxicity : Research indicates that ADAC can attenuate cisplatin-induced apoptosis in cochlear tissues. In a study involving Wistar rats, ADAC administration improved the survival rate of outer hair cells and reduced apoptosis rates in the stria vascularis . The protective effects were quantified through ABR measurements before and after cisplatin treatment, showing significant improvements in hearing thresholds for treated animals compared to controls.
Case Studies
- Cochlear Rescue Agent : In a study where Wistar rats were exposed to traumatic acoustic stimuli, administration of ADAC at doses ranging from 25 to 300 μg/kg significantly improved cochlear health metrics compared to untreated controls .
- Pharmacokinetics : A pharmacokinetic study demonstrated that ADAC reaches cochlear perilymph rapidly (within two minutes post-administration) and remains detectable for an extended period. Notably, exposure to noise altered the pharmacokinetic profile of ADAC, suggesting changes in blood-labyrinth barrier permeability .
Data Tables
Study Focus | Model/Methodology | Key Findings |
---|---|---|
Neuroprotection | Hippocampal neurons under ischemia | Significant reduction in neuronal loss with ADAC |
Otoprotection | Wistar rats with cisplatin exposure | Improved outer hair cell survival with ADAC treatment |
Pharmacokinetics | Rat cochlea after intravenous administration | Rapid detection of ADAC; altered pharmacokinetics with noise exposure |
特性
IUPAC Name |
N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N8O6/c29-9-10-30-21(38)11-16-1-5-18(6-2-16)34-22(39)12-17-3-7-19(8-4-17)35-26-23-27(32-14-31-26)36(15-33-23)28-25(41)24(40)20(13-37)42-28/h1-8,14-15,20,24-25,28,37,40-41H,9-13,29H2,(H,30,38)(H,34,39)(H,31,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRJCQJVFMHZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N8O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。